1-(2-Bromophenyl)-[1,2,4]triazolo[4,3-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a bromophenyl group attached to a triazoloquinoline core, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(2-Bromophenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the following steps:
Chemical Reactions Analysis
1-(2-Bromophenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The triazoloquinoline core can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bromine, N-bromosuccinimide, and various nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Bromophenyl)-[1,2,4]triazolo[4,3-a]quinoline has a wide range of scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent, particularly as an inhibitor of specific molecular targets such as A2B receptors.
Biological Studies: It has shown promise in biological studies for its ability to interact with DNA and proteins, making it a candidate for further research in drug development.
Industrial Applications: The unique chemical properties of this compound make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets:
A2B Receptor Antagonism: The compound acts as an antagonist of the A2B receptor, which is involved in various physiological processes, including cancer progression.
DNA Intercalation: It can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death.
Protein Interaction: The compound can bind to specific proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
1-(2-Bromophenyl)-[1,2,4]triazolo[4,3-a]quinoline can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares a similar triazoloquinoline core but differs in the substituents attached to the core.
[1,2,4]Triazolo[4,3-c]quinazoline: Another related compound with a different arrangement of the triazole and quinoline rings.
[1,2,4]Triazolo[4,3-a]pyrazine: This compound has a pyrazine ring instead of a quinoline ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H10BrN3 |
---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
1-(2-bromophenyl)-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C16H10BrN3/c17-13-7-3-2-6-12(13)16-19-18-15-10-9-11-5-1-4-8-14(11)20(15)16/h1-10H |
InChI Key |
HLPYXRGFJPDEEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.